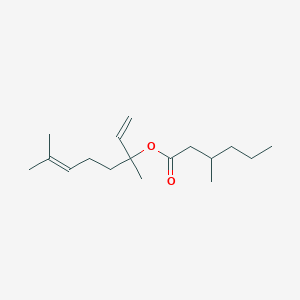![molecular formula C15H11F3O3S B12596365 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647856-41-5](/img/structure/B12596365.png)
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a benzyloxy group at the 4-position and a trifluoromethylsulfanyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxy Group:
Introduction of the Trifluoromethylsulfanyl Group: This step involves the introduction of the trifluoromethylsulfanyl group using reagents such as trifluoromethylthiolating agents. The reaction conditions often require the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethylsulfanyl group can be reduced to form thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its binding affinity to biological targets. The benzyloxy group may also play a role in modulating the compound’s overall activity by influencing its electronic and steric properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid: Similar structure but with different substitution pattern.
4-(Benzyloxy)-5-chloro-2-(trifluoromethyl)benzoic acid: Contains a chloro group instead of a sulfanyl group.
2-Methylsulfonyl-4-trifluoromethylbenzoic acid: Contains a methylsulfonyl group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of both the benzyloxy and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
647856-41-5 |
|---|---|
Molekularformel |
C15H11F3O3S |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
4-phenylmethoxy-3-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)22-13-8-11(14(19)20)6-7-12(13)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
InChI-Schlüssel |
XYHNQXXHISYQBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


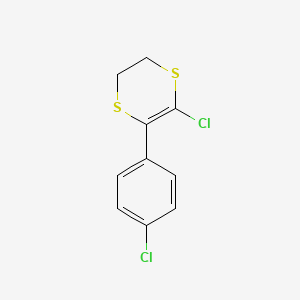
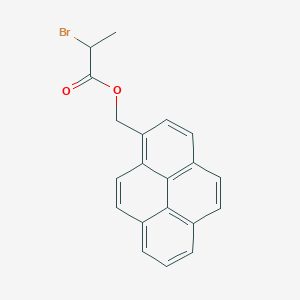
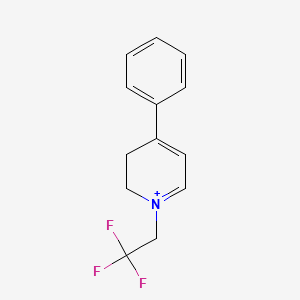
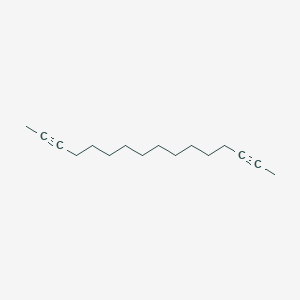
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)

![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
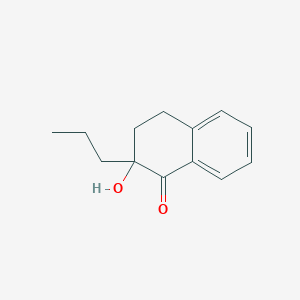
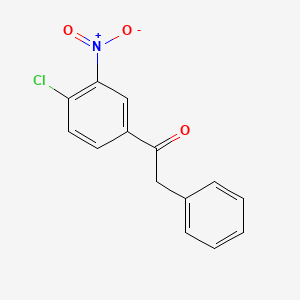
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)

